7-Fold Higher Endothelial Cell Binding: YIGSR-Targeted Liposomes vs. Non-Targeted Sterically Stabilized Liposomes
Liposomes modified with DSPE-PEG-YIGSR conjugates exhibit significantly enhanced binding to angiogenic endothelial cells compared to non-targeted sterically stabilized liposomes (SL). In a direct head-to-head comparison using human umbilical vein endothelial cells (HUVEC), YIGSR-modified sterically stabilized liposomes (YIGSR-SL) demonstrated a 7-fold increase in cellular binding relative to unmodified SL controls [1]. This quantitative difference establishes the functional superiority of the YIGSR-targeted formulation for applications requiring preferential accumulation at sites of angiogenesis or laminin receptor overexpression.
| Evidence Dimension | In vitro endothelial cell binding (relative binding efficiency) |
|---|---|
| Target Compound Data | 7-fold higher binding (YIGSR-SL) |
| Comparator Or Baseline | 1-fold (baseline) binding (non-targeted sterically stabilized liposomes, SL) |
| Quantified Difference | 7-fold increase |
| Conditions | HUVEC cells, in vitro binding assay |
Why This Matters
This 7-fold binding advantage directly translates to higher payload delivery to target cells, enabling lower effective doses and reduced systemic toxicity in preclinical models.
- [1] Dubey PK, Singodia D, Vyas SP. Liposomes modified with YIGSR peptide for tumor targeting. J Drug Target. 2010;18(5):373-380. View Source
